5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
2-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-5-{[2-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by multiple functional groups, including pyrimidinyl and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents. Common synthetic routes may include:
Formation of Pyrimidinyl Moieties: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Isoindole Moieties: This step may involve the condensation of phthalic anhydride with amines, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of new functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: LiAlH4, NaBH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
- 5-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
This compound is unique due to its dual pyrimidinyl and isoindole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H12N6O10S |
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Molecular Weight |
576.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindol-5-yl]sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C24H12N6O10S/c31-17-15(7-25-23(37)27-17)29-19(33)11-3-1-9(5-13(11)21(29)35)41(39,40)10-2-4-12-14(6-10)22(36)30(20(12)34)16-8-26-24(38)28-18(16)32/h1-8H,(H2,25,27,31,37)(H2,26,28,32,38) |
InChI Key |
DQMGSWOJTDSCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CNC(=O)NC5=O)C(=O)N(C2=O)C6=CNC(=O)NC6=O |
Origin of Product |
United States |
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